Glucosylgalactosyl hydroxylysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

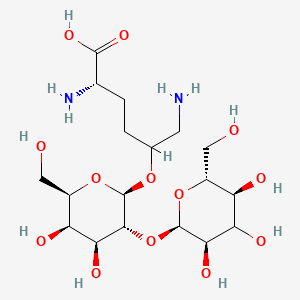

5-[(alpha-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl)oxy]-L-lysine is an O-glycosyl amino acid that is L-lysine in which one of the methylene hydrogens at position 5 has been replaced by an (alpha-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl)oxy group. It has a role as a marine metabolite. It is an O-glycosyl amino acid, a L-lysine derivative and a glycosylgalactose derivative. It is functionally related to an alpha-D-Glcp-(1->2)-beta-D-Galp.

Glucosylgalactosyl hydroxylysine is a natural product found in Brassica napus with data available.

Activité Biologique

Glucosylgalactosyl hydroxylysine (GG-Hyl) is a glycosylated derivative of hydroxylysine, primarily found in collagen, which plays a crucial role in the structural integrity and functional properties of extracellular matrix (ECM) components. This article explores the biological activity of GG-Hyl, focusing on its synthesis, biochemical significance, and implications for tissue health and disease.

1. Synthesis and Structure

GG-Hyl is formed through a series of enzymatic modifications involving hydroxylysine. The synthesis pathway begins with the hydroxylation of lysine residues in collagen, followed by galactosylation and glucosylation:

- Hydroxylation : Lysine is converted to hydroxylysine by lysyl hydroxylase.

- Galactosylation : Hydroxylysine is then modified by galactosyltransferase to form galactosylhydroxylysine (Gal-Hyl).

- Glucosylation : Finally, glucosyltransferase catalyzes the addition of glucose to Gal-Hyl, resulting in GG-Hyl.

This modification is essential for collagen stability and function, particularly in load-bearing tissues such as bone and cartilage .

2.1 Structural Role in Collagen

GG-Hyl contributes significantly to the structural properties of collagen fibers. Its presence enhances the stability of collagen triple helices and fibril formation, which are vital for maintaining tissue integrity . The glycosidic linkages formed by GG-Hyl are believed to influence the mechanical properties of collagen, promoting resilience under stress.

2.2 Modulation of Cell Interactions

Glycosylation patterns, including GG-Hyl, are known to affect cell signaling and interactions. These modifications can serve as ligands for specific cell-surface receptors, facilitating cellular responses such as adhesion, migration, and proliferation . For instance, GG-Hyl has been implicated in modulating fibroblast behavior during wound healing processes.

3.1 Quantitative Analysis of GG-Hyl

Recent studies have employed advanced mass spectrometry techniques to quantify GG-Hyl levels in various tissues. For example, a study analyzing type I collagen from different mouse models demonstrated a significant increase in GG-Hyl levels associated with enhanced tissue remodeling processes . Table 1 summarizes the findings from this research.

| Tissue Type | GG-Hyl Concentration (μg/mg Collagen) | Observational Notes |

|---|---|---|

| Skin | 15 | Elevated during wound healing |

| Bone | 20 | Correlates with increased mineralization |

| Tail Tendon | 10 | Stable levels under normal conditions |

3.2 Implications for Disease

The role of GG-Hyl in connective tissue disorders has been a focus of recent investigations. In conditions such as osteogenesis imperfecta and Ehlers-Danlos syndrome, altered glycosylation patterns have been observed. Specifically, reduced levels of GG-Hyl correlate with compromised collagen stability and increased susceptibility to mechanical stress .

4. Conclusion

This compound plays a pivotal role in collagen biology through its influence on structural integrity and cellular interactions. Understanding its biological activity not only sheds light on fundamental ECM biology but also opens avenues for therapeutic interventions in connective tissue disorders.

Propriétés

Numéro CAS |

32448-35-4 |

|---|---|

Formule moléculaire |

C18H34N2O13 |

Poids moléculaire |

486.5 g/mol |

Nom IUPAC |

(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C18H34N2O13/c19-3-6(1-2-7(20)16(28)29)30-18-15(13(26)11(24)9(5-22)32-18)33-17-14(27)12(25)10(23)8(4-21)31-17/h6-15,17-18,21-27H,1-5,19-20H2,(H,28,29)/t6?,7-,8+,9+,10+,11-,12-,13-,14+,15+,17+,18+/m0/s1 |

Clé InChI |

UTIRJVJBKWSIOX-ZTPIPZIISA-N |

SMILES |

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérique |

C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](C(=O)O)N |

SMILES canonique |

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

32448-35-4 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,2 alpha-glucosylgalactosyl-O-hydroxylysine glucosylgalactosylhydroxylysine hydroxylysine-galactose-glucose hydroxylysine-glucose-galactose |

Origine du produit |

United States |

Q1: What is the biological significance of glucosylgalactosyl hydroxylysine in collagen?

A1: this compound (Glc-Gal-Hyl) is a crucial post-translational modification found in collagen, the most abundant protein in mammals. It plays a vital role in collagen stability, fibril formation, and mineralization. [] Research suggests that the extent and pattern of Glc-Gal-Hyl may regulate collagen cross-linking maturation. [] In bone, for instance, Glc-Gal-Hyl is crucial for the proper formation of collagen fibrils and mineralization, ultimately impacting bone strength and stability. []

Q2: How does this compound impact adiponectin and what are the implications for metabolic health?

A2: Glc-Gal-Hyl modification is not limited to collagen. Research has shown that it is also present in adiponectin, a hormone involved in glucose and lipid metabolism. [] LH3, an enzyme responsible for Glc-Gal-Hyl formation, is essential for the proper assembly of high molecular weight adiponectin oligomers, the active form of the hormone. [] Mice lacking LH3 activity displayed reduced adiponectin levels, leading to increased glucose, triglyceride, and LDL-cholesterol levels when fed a high-fat diet, suggesting a link between Glc-Gal-Hyl, adiponectin function, and metabolic health. []

Q3: Can you explain how the absence of this compound impacts the secretion of mannose-binding protein and what are the immunological consequences?

A3: Glc-Gal-Hyl is important for the structure and function of mannose-binding protein (MBP), a key component of the innate immune system. Mutations in the collagen-like domain of MBP, particularly near Glc-Gal-Hyl residues at positions 27 and 30, can disrupt disulfide bonding and lead to inefficient secretion of the protein. [, ] This reduced secretion of MBP, observed both in naturally occurring human mutations and experimental models, can result in immunodeficiency due to impaired complement fixation. [, ]

Q4: What is the role of this compound in platelet aggregation?

A4: Studies using chick skin collagen alpha 1 chain have shown that Glc-Gal-Hyl plays a role in platelet aggregation. Purified Glc-Gal-Hyl was found to inhibit the binding of the alpha 1 chain to isolated platelet membranes, which is a necessary step for platelet aggregation. [] This inhibition suggests that Glc-Gal-Hyl may interfere with the interaction between collagen and platelet receptors, thereby modulating platelet function. []

Q5: How does the level of this compound in urine relate to amyotrophic lateral sclerosis?

A5: Urinary excretion of Glc-Gal-Hyl has been investigated as a potential marker of collagen degradation in amyotrophic lateral sclerosis (ALS). Studies have shown that individuals with ALS excrete significantly lower levels of Glc-Gal-Hyl in their urine compared to healthy controls and patients with other neurological diseases. [] Furthermore, a negative correlation was observed between Glc-Gal-Hyl levels and the duration of ALS, suggesting that altered collagen metabolism, potentially reflected in urinary Glc-Gal-Hyl, could be associated with disease progression. []

Q6: How is this compound distributed within the corneal collagen molecule and what are the potential implications for corneal structure?

A6: Corneal collagen, crucial for corneal transparency, contains a high amount of Glc-Gal-Hyl. [] Analysis of specific regions within the corneal collagen molecule revealed that Glc-Gal-Hyl is not uniformly distributed. [] For example, in the 271-residue peptide α1 CB7, seven glycoside sites were identified, with the major site being lysine 684, containing 34% Glc-Gal-Hyl and 12% galactosylhydroxylysine. [] This non-uniform distribution and abundance of Glc-Gal-Hyl within corneal collagen may contribute to the specific fibril organization and diameter, ultimately influencing corneal transparency. []

Q7: Can this compound serve as a potential biomarker for postmenopausal osteoporosis?

A7: Research exploring risk metabolites for postmenopausal osteoporosis (PO) has identified Glc-Gal-Hyl as a potential biomarker. [] Analysis of gene expression profiles from postmenopausal women with varying bone mineral densities revealed Glc-Gal-Hyl as one of the top-ranking metabolites potentially associated with PO. [] While further research is needed to confirm its clinical utility, this finding suggests that Glc-Gal-Hyl, potentially reflecting altered collagen metabolism in PO, warrants further investigation as a biomarker. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.